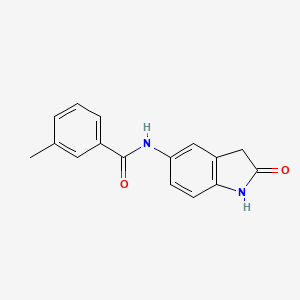

3-methyl-N-(2-oxoindolin-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-3-2-4-11(7-10)16(20)17-13-5-6-14-12(8-13)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAZSTIIVJYUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 3 Methyl N 2 Oxoindolin 5 Yl Benzamide

Strategic Approaches for 2-Oxoindolinone Core Construction

The 2-oxoindolinone, or oxindole (B195798), skeleton is a privileged scaffold in medicinal chemistry. Its synthesis is well-documented, and the subsequent introduction of substituents at the C-3 and C-5 positions is crucial for building the target molecule.

Several named reactions provide reliable access to the core oxindole ring system. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Stollé Synthesis : This is a robust two-step method for producing oxindoles. It begins with the acylation of an aniline (B41778) with an α-haloacetyl chloride, such as chloroacetyl chloride. The resulting N-aryl-α-chloroacetamide intermediate is then subjected to an intramolecular Friedel-Crafts reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to facilitate cyclization and form the oxindole ring wikipedia.orgsynarchive.comchemeurope.com.

Hinsberg Oxindole Synthesis : This method prepares oxindoles from the reaction of secondary aryl amines with the bisulfite adduct of glyoxal wikipedia.orgdrugfuture.comchem-station.com. The reaction proceeds through the formation of a glycine derivative which then cyclizes under acidic conditions to yield the oxindole product.

Martinet Dioxindole Synthesis : While this reaction formally produces dioxindoles, which are 3-hydroxy-oxindoles, it is a relevant pathway. It involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid wikipedia.orgdrugfuture.com. The resulting dioxindole can be subsequently deoxygenated at the C-3 position if needed.

A comparison of these classical methods is presented below.

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages |

| Stollé Synthesis | Aniline, α-Haloacid Chloride | Lewis Acid (e.g., AlCl₃) for Friedel-Crafts cyclization | Good yields, versatile for N-substituted anilines wikipedia.orgsynarchive.com. |

| Hinsberg Synthesis | Secondary Aryl Amine, Glyoxal bisulfite adduct | Acid-catalyzed cyclization | Direct route from secondary amines wikipedia.orgdrugfuture.com. |

| Martinet Synthesis | Aniline, Mesoxalic acid ester | Condensation, often without added catalyst | Access to 3-hydroxyoxindoles, valuable intermediates wikipedia.orgdrugfuture.com. |

The C-3 position of the oxindole ring is acidic due to the adjacent carbonyl group and aromatic ring, making it amenable to alkylation. To achieve regioselective methylation at this position, the oxindole is typically treated with a strong base to form a nucleophilic enolate.

A highly effective strategy involves the formation of an oxindole dianion. By treating N-unsubstituted oxindole with two equivalents of a strong base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), both the nitrogen (N-1) and the carbon (C-3) are deprotonated tandfonline.comtandfonline.com. The resulting dianion reacts preferentially at the C-3 position with electrophiles. Subsequent reaction with a methylating agent, such as methyl iodide (CH₃I), selectively introduces the methyl group at the C-3 position. The reaction is then quenched with an acid to re-protonate the nitrogen, yielding 3-methyloxindole (B30408) tandfonline.comtandfonline.com.

Reaction Scheme for C-3 Methylation:

Dianion Formation: Oxindole + 2 n-BuLi/TMEDA → Oxindole dianion

Alkylation: Oxindole dianion + CH₃I → C-3 methylated intermediate

Quenching: Intermediate + H₂O/H⁺ → 3-Methyl-2-oxoindoline

This method provides a clean and high-yielding route to 3-monosubstituted oxindoles, avoiding the common problem of N-alkylation that can occur under different conditions tandfonline.com.

To form the final amide bond, an amino group must be installed at the C-5 position of the 3-methyl-2-oxoindoline core. This is typically achieved through a standard nitration-reduction sequence.

Nitration : The 3-methyloxindole intermediate is subjected to electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction selectively introduces a nitro group (-NO₂) at the C-5 position, which is electronically activated for this substitution, to yield 3-methyl-5-nitrooxindole.

Reduction : The nitro group of 3-methyl-5-nitrooxindole is then reduced to an amino group (-NH₂). This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) or reduction with metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)) d-nb.infochemicalbook.com. The product of this step is the crucial intermediate, 5-amino-3-methyl-2-oxoindoline .

Synthesis of the Benzamide (B126) Moiety Precursor

The second major component of the target molecule is derived from 3-methylbenzoic acid (m-toluic acid). While this is a commercially available starting material, it must be activated to facilitate amide bond formation.

While the outline specifies ortho-substituted derivatives, the target molecule requires a meta-substituted precursor, specifically an activated form of 3-methylbenzoic acid. The most common method for activating a carboxylic acid for amidation is to convert it into a more reactive acyl chloride.

The preparation of 3-methylbenzoyl chloride is readily achieved by treating 3-methylbenzoic acid with thionyl chloride (SOCl₂) chemicalbook.comlookchem.com. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, yielding the desired acyl chloride, which can often be used in the next step after removal of excess thionyl chloride by distillation chemicalbook.com.

| Precursor | Reagent | Product | Byproducts |

| 3-Methylbenzoic Acid | Thionyl Chloride (SOCl₂) | 3-Methylbenzoyl Chloride | SO₂, HCl |

Formation of the Amide Bond in 3-methyl-N-(2-oxoindolin-5-yl)benzamide

The final step in the synthesis is the coupling of the two previously synthesized intermediates: 5-amino-3-methyl-2-oxoindoline and 3-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The amino group at the C-5 position of the oxindole core acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The reaction results in the formation of the desired amide bond, yielding the final product, This compound .

Compound Names Table

| Structure Name | Systematic Name | Other Names |

| This compound | 3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | - |

| 2-Oxoindolinone | 1,3-dihydro-2H-indol-2-one | Oxindole |

| 3-Methyl-2-oxoindoline | 3-methyl-1,3-dihydro-2H-indol-2-one | 3-Methyloxindole |

| 5-Amino-3-methyl-2-oxoindoline | 5-amino-3-methyl-1,3-dihydro-2H-indol-2-one | 5-Amino-3-methyloxindole |

| 3-Methylbenzoic acid | 3-Methylbenzoic acid | m-Toluic acid |

| 3-Methylbenzoyl chloride | 3-Methylbenzoyl chloride | m-Toluoyl chloride |

Optimized Amidation Reaction Conditions and Coupling Reagents

The direct amidation of a carboxylic acid and an amine is often challenging and requires the activation of the carboxylic acid component. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is crucial for maximizing the yield and purity of the desired amide.

Commonly employed coupling reagents for this type of transformation include carbodiimides, phosphonium salts, and uronium salts. Each class of reagent has its own advantages and is often used in combination with additives to suppress side reactions and enhance reaction rates.

Carbodiimide-Based Reagents:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct during aqueous workup.

Dicyclohexylcarbodiimide (DCC): Another common carbodiimide, although the dicyclohexylurea byproduct is insoluble in most organic solvents and needs to be removed by filtration.

Phosphonium and Uronium Salt Reagents:

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): A highly effective coupling reagent.

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): Similar to BOP, but often considered safer.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU): A popular uronium salt reagent known for its efficiency.

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): A highly reactive and efficient coupling reagent, often used for sterically hindered substrates.

The optimization of the amidation reaction often involves screening different coupling reagents, solvents, bases, and reaction temperatures. A general procedure for the synthesis of this compound would involve the reaction of 3-methylbenzoic acid with 5-amino-2-oxoindoline in the presence of a coupling reagent and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Interactive Table: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Class | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea byproduct |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Insoluble urea byproduct |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Highly effective |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | Efficient and widely used |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | Highly reactive, good for hindered substrates |

Exploration of Catalytic and Green Chemistry Approaches for Amide Formation

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for amide bond formation. These approaches aim to reduce waste, avoid the use of stoichiometric activating reagents, and utilize milder reaction conditions.

Catalytic Amidation:

Catalytic methods for direct amidation are highly desirable as they reduce the amount of waste generated. Boronic acid derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. The reaction typically proceeds at elevated temperatures with the removal of water to drive the equilibrium towards the amide product.

Enzymatic Synthesis:

Biocatalysis offers a green and highly selective alternative for amide synthesis. Enzymes such as lipases can catalyze the formation of amide bonds under mild, aqueous conditions. This approach is particularly advantageous for complex molecules as it often obviates the need for protecting groups. The growing interest in biocatalytic methods is driven by the demand for sustainable methodologies in the pharmaceutical industry. nih.gov

Solvent Selection:

The choice of solvent is a critical aspect of green chemistry. The replacement of hazardous solvents like DMF and DCM with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is an active area of research in amide synthesis.

Isolation and Spectroscopic Elucidation of the Synthesized Compound

Following the chemical synthesis, the target compound, this compound, must be isolated from the reaction mixture and its structure unequivocally confirmed.

Chromatographic Purification Techniques for Target Compound Isolation

The purification of the crude product is typically achieved using chromatographic techniques. The choice of method depends on the scale of the reaction and the polarity of the compound.

Column Chromatography: This is the most common method for the purification of small to medium-scale reactions. A silica (B1680970) gel stationary phase is typically used, and the compound is eluted with a solvent system of appropriate polarity, such as a mixture of ethyl acetate and hexanes.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For highly pure samples or for the separation of closely related impurities, reversed-phase preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) as an additive.

Advanced Spectroscopic Methods for Definitive Structure Confirmation

Once a pure sample of this compound has been isolated, its chemical structure is confirmed using a combination of spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides the exact mass of the molecule, which allows for the determination of its elemental composition. For this compound (C₁₆H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzamide and oxindole rings, the methyl group, the methylene group of the oxindole ring, and the two N-H protons.

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule and their chemical environment. The spectrum would show characteristic signals for the carbonyl carbons of the amide and oxindole lactam, the aromatic carbons, the methyl carbon, and the methylene carbon.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide and the oxindole, the C=O stretching of the amide and the lactam, and the C-H stretching of the aromatic and methyl groups.

Interactive Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| High-Resolution Mass Spectrometry (HRMS) | Calculated exact mass for C₁₆H₁₅N₂O₂⁺ [M+H]⁺ to be compared with the experimental value. |

| ¹H NMR | Signals for aromatic protons, methyl protons, methylene protons (oxindole), and N-H protons. |

| ¹³C NMR | Signals for carbonyl carbons (amide and lactam), aromatic carbons, methyl carbon, and methylene carbon. |

| Infrared (IR) Spectroscopy | N-H stretching bands (amide and lactam), C=O stretching bands (amide and lactam), C-H stretching bands (aromatic and aliphatic). |

Molecular Mechanism of Action and Biological Activity of 3 Methyl N 2 Oxoindolin 5 Yl Benzamide

Investigation of Protein Kinase Inhibition Profiles

Research into 3-methyl-N-(2-oxoindolin-5-yl)benzamide reveals its activity as a multi-targeted tyrosine kinase inhibitor. Its structural resemblance to known inhibitors such as sunitinib (B231), which targets platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), has prompted broader investigation into its kinase inhibition profile. soton.ac.uk

The compound, referred to as compound 3 in one key study, has demonstrated notable inhibitory activity against the mesenchymal-epithelial transition factor (c-MET) kinase, with a reported IC₅₀ value of 8.1 μM. soton.ac.uk The 2-oxoindoline core of the molecule is understood to interact with a hydrophobic cleft in the c-MET active site. soton.ac.uk

While direct quantitative data for Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin receptor kinase C (TrkC) are not extensively detailed in the available literature, the compound's structural similarity to sunitinib suggests a potential for interaction with PDGFRs and VEGFRs. soton.ac.uk A screening of the compound at a concentration of 20 μM showed significant inhibition (over 70%) against a panel of 17 different tyrosine kinases, although specific data for EGFR, PDGFR, VEGFR, FLT3, and TrkC were not individually reported in that particular panel. soton.ac.uk

The inhibitory effects of this compound extend to non-receptor tyrosine kinases. In a kinase panel, the compound was shown to inhibit Src kinase by less than 50% at a concentration of 20 μM. soton.ac.uk

Specific studies investigating the modulation of the protein tyrosine phosphatase Shp2 by this compound have not been reported in the currently available scientific literature.

Based on the available research, there are no specific studies that have reported on the inhibitory activity of this compound against the serine/threonine kinases Cyclin-Dependent Kinase 2 (CDK2), Tousled-like Kinase 2 (TLK2), or Phosphoinositide-Dependent Kinase 1 (PDK1).

To understand its broader mechanism of action, this compound was evaluated against a representative panel of 20 tyrosine kinases. The results indicated that at a concentration of 20 μM, the compound inhibited 17 of these kinases by more than 70%. soton.ac.uk Notably, three kinases, PIK2, Src, and TYRO3, showed less than 50% inhibition at this concentration, suggesting a degree of selectivity. soton.ac.uk This profile supports the classification of the compound as a multi-targeted tyrosine kinase inhibitor. soton.ac.uk

Interactive Data Table: Tyrosine Kinase Inhibition Profile of this compound

| Kinase Target | % Inhibition at 20 μM | IC₅₀ |

| c-MET | >70% | 8.1 μM |

| Src | <50% | Not Reported |

| PIK2 | <50% | Not Reported |

| TYRO3 | <50% | Not Reported |

| Other 16 TKs | >70% | Not Reported |

Data sourced from a study where the compound was tested against a panel of 20 tyrosine kinases. soton.ac.uk

Evaluation of Other Enzymatic and Molecular Targets

Beyond protein kinases, the interactions of this compound with other key cellular components are of interest to fully characterize its biological activity.

Currently, there is no scientific literature available that has investigated or reported on the effects of this compound on tubulin polymerization or microtubule dynamics.

Interaction with p53 Pathway Regulators (e.g., p53 stabilization, MDM2 modulation)

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Its activity is tightly controlled, in part, by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. The interaction between a compound and the p53 pathway can therefore be a significant indicator of its potential as an anticancer agent.

In the context of N-substituted benzamides, a class of compounds to which this compound belongs, studies on the lead compound declopramide (B1670142) have shown that while it can induce p53 expression in some cell lines, the subsequent apoptosis and cell cycle arrest are not necessarily dependent on p53 activation. nih.govresearchgate.net For instance, in the murine 70Z/3 pre-B cell line, declopramide was observed to induce p53. researchgate.net However, both apoptosis and a G2/M cell cycle block were also observed in the p53-deficient human promyelocytic cancer cell line HL60 following treatment with declopramide. nih.govresearchgate.net This suggests that while some N-substituted benzamides may influence p53 levels, their primary mechanism for inducing cell death and cell cycle arrest can operate independently of the p53 pathway. nih.govresearchgate.net

Activity against Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While various benzamide (B126) derivatives have been investigated for their potential as cholinesterase inhibitors, there is currently no specific research available detailing the activity of this compound against either acetylcholinesterase or butyrylcholinesterase. nih.govnih.govnih.govnih.gov

For context, studies on other classes of benzamide derivatives have shown promising results. For example, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated for their acetylcholinesterase inhibitory activity, with some compounds showing significant potency. nih.gov Similarly, certain omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues have demonstrated potent inhibition of both AChE and BChE. nih.gov These findings suggest that the benzamide scaffold can be a viable starting point for the design of cholinesterase inhibitors, though direct evaluation of this compound is required to determine its specific activity.

Investigation of Additional Molecular Interactions (e.g., G-quadruplex, Histone Deacetylases (HDACs), Heat Shock Protein 90 (HSP90))

G-quadruplex: G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences, and they are implicated in the regulation of gene expression. The stabilization of G-quadruplexes in the promoter regions of oncogenes is considered a promising anticancer strategy. Currently, there is no direct scientific evidence to suggest that this compound interacts with G-quadruplex structures. nih.govmdpi.comnih.gov

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. The benzamide chemical structure is a known feature of some HDAC inhibitors. nih.govnih.govgoogle.comgoogle.comresearchgate.net For instance, the benzamide derivative MS-27-275 has been shown to inhibit human HDACs and exhibit antitumor activity. nih.gov Furthermore, a series of 3-substituted-2-oxoindoline-based N-hydroxypropenamides, which share the oxoindoline core with this compound, have been found to be potent inhibitors of HDAC2. researchgate.net These findings suggest that this compound may possess HDAC inhibitory activity, although direct enzymatic assays are needed for confirmation.

Heat Shock Protein 90 (HSP90): Heat shock protein 90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 can lead to the degradation of these oncoproteins, making it a key target in cancer drug development. At present, there is no available research that specifically investigates the interaction between this compound and HSP90. nih.govnih.gov

Cellular Effects in In Vitro Research Models

Elucidation of Cell Cycle Perturbations (e.g., G2/M Phase Arrest)

The cell cycle is a tightly regulated process that governs cell division. A common mechanism of action for many anticancer agents is the disruption of the cell cycle, leading to a halt in cell proliferation. Research on N-substituted benzamides has demonstrated their ability to induce cell cycle arrest. Specifically, the N-substituted benzamide declopramide has been shown to cause a G2/M cell cycle block in both murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells. nih.govresearchgate.net This arrest in the G2/M phase, the stage just before cell division, prevents the propagation of cancer cells. nih.gov The accumulation of cells in the G2/M phase was observed to precede the induction of apoptosis. nih.govresearchgate.net This suggests that the cell cycle block is an early and distinct event in the cellular response to this class of compounds.

Mechanistic Studies of Apoptosis Induction and Cell Death Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Studies on N-substituted benzamides have provided insights into their pro-apoptotic mechanisms.

The compound declopramide, at concentrations above 250 μM, has been shown to induce the release of cytochrome c from the mitochondria into the cytosol in both the 70Z/3 pre-B cell line and the HL60 human promyelocytic cancer cell line. nih.gov The release of cytochrome c is a key step in the intrinsic pathway of apoptosis, leading to the activation of caspase-9. nih.gov The activation of caspase-9 was also observed in cells treated with declopramide. nih.gov The involvement of the caspase cascade was further confirmed by the use of caspase inhibitors. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were both able to inhibit declopramide-induced apoptosis and improve cell viability. nih.gov In contrast, the caspase-8 inhibitor zIEDHfmk had a less pronounced effect, suggesting that the apoptotic pathway initiated by declopramide is primarily mediated through the intrinsic, mitochondria-dependent pathway rather than the extrinsic, death receptor-mediated pathway. nih.gov

Structure Activity Relationship Sar Studies for 3 Methyl N 2 Oxoindolin 5 Yl Benzamide and Its Analogs

Systematic Chemical Modifications of the 2-Oxoindolinone Core

The 2-oxoindolinone scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. rsc.org Its biological activity is highly dependent on the nature and position of various substituents. The absolute arrangement and type of substituents, particularly at the C-3 position, can significantly influence the bioactivity of these compounds. rsc.org

The C-3 position of the 2-oxoindolinone ring is a common site for substitution, and the presence of a methyl group can have a profound impact on the compound's biological profile. The development of powerful strategies for selective synthesis highlights the importance of the C-3 position in creating structural diversity for probe and drug-discovery programs. rsc.org The introduction of substituents at this position creates a stereocenter, and the resulting stereochemistry can be crucial for biological activity.

Research on related indole (B1671886) derivatives has shown that substitution at the C-3 position is a key strategy for synthesizing new bioactive molecules. nih.gov While direct studies on 3-methyl-N-(2-oxoindolin-5-yl)benzamide are specific, the general principle in medicinal chemistry is that a C-3 methyl group can influence activity in several ways:

Steric Hindrance: The methyl group can provide the necessary steric bulk to orient the molecule optimally within a biological target's binding pocket.

Conformational Restriction: It can restrict the rotation of adjacent chemical bonds, locking the molecule into a more bioactive conformation.

Hydrophobic Interactions: The nonpolar methyl group can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a protein's active site.

In broader studies of oxindoles, the C-3 position is often functionalized to modulate activity. For instance, in the context of spiro[pyrrolidine-2,3′-oxindoles], modifications at this juncture are central to their anticancer properties. mdpi.com The reactivity of the C-2/C-3 bond in oxindoles further underscores the electronic and structural importance of substituents at the C-3 position. acs.org

The position of the amide linkage on the indolinone ring is a critical determinant of a compound's interaction with its biological target. The selection of the C-5 position for the attachment of the N-(3-methylbenzoyl) group is not arbitrary and is supported by SAR studies on various indolinone-based inhibitors.

The indolin-5-yl scaffold has been successfully incorporated in the design of potent and selective inhibitors for various enzymes, such as Lysine Specific Demethylase 1 (LSD1). nih.gov In a series of Indolin-5-yl-cyclopropanamine derivatives, the C-5 linkage was integral to achieving high affinity and selectivity. nih.gov This suggests that the C-5 position provides an appropriate vector for substituents to extend into and interact with key regions of an enzyme's active site.

The rationale for the importance of the C-5 position can be attributed to:

Geometric Orientation: A substituent at C-5 directs the attached moiety (in this case, the methylbenzamide group) away from the core in a manner that can facilitate crucial hydrogen bonds and hydrophobic interactions within a binding pocket.

Electronic Properties: The electronic nature of the indolinone ring can be modulated by the position of the electron-withdrawing amide group, which in turn affects the binding affinity.

The introduction of further substituents onto the aromatic portion of the 2-oxoindolinone core can fine-tune the biological activity. Common modifications include halogenation and the addition of methoxy (B1213986) or other alkyl groups.

Studies on 3-(hetero)arylideneindolin-2-ones as potential c-Src inhibitors have demonstrated the impact of such substitutions. nih.govresearchgate.net For example, the presence of a chlorine atom at the C-6 position (e.g., in 6-chloro-3-(4-hydroxybenzylidene)indolin-2-one) significantly influences the compound's inhibitory profile. nih.gov

The effects of these substituents can be summarized as follows:

Halogenation (e.g., Cl, Br, F): Halogens can increase potency through various mechanisms. They can form halogen bonds with protein backbones, increase cell membrane permeability due to enhanced lipophilicity, and block metabolic pathways, thereby increasing the compound's half-life.

Methoxy Groups: Methoxy groups can act as hydrogen bond acceptors and can also influence the electronic properties of the aromatic ring. Their position can dictate conformational preferences, as seen in related benzamide (B126) series where an ortho-methoxy group can force non-coplanarity between the amide and the benzene (B151609) ring. nih.gov

Alkyl or Aryl Substitutions: These groups can enhance binding through increased van der Waals or hydrophobic interactions, provided they fit within the spatial constraints of the target's binding site.

| Position | Substituent | General Effect on Activity | Potential Rationale |

|---|---|---|---|

| C-3 | -CH₃ | Often crucial for potency | Provides steric bulk and facilitates hydrophobic interactions. nih.govmdpi.com |

| C-5 | Amide Linkage | Commonly optimal for activity | Provides correct vector for substituents to engage with binding sites. nih.gov |

| C-6 | -Cl (Chloro) | Can increase potency | Enhances lipophilicity, forms halogen bonds, blocks metabolism. nih.gov |

| Various | -OCH₃ (Methoxy) | Modulates activity | Acts as H-bond acceptor, alters electronics and conformation. nih.gov |

Exploration of Substituents on the Benzamide Moiety

The benzamide portion of the molecule serves as a key recognition element, and modifications to its phenyl ring can dramatically alter binding affinity and selectivity.

The methyl group on the benzamide phenyl ring, specifically at the meta-position (C-3), plays a significant role. In the development of kinase inhibitors, methyl groups are often used to probe for small hydrophobic pockets within the ATP-binding site. nih.gov The trifluoromethyl group (CF₃), which is similar in size to a methyl group but has vastly different electronic properties, often results in a loss of binding affinity, highlighting the importance of the methyl group's moderate electron-donating (+I) effect over a strong electron-withdrawing (-I) effect. nih.gov

In a study of p38 MAP kinase inhibitors, N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide was identified as a potent agent, underscoring the favorability of the 3-methylphenyl moiety for activity. acs.org The position of the methyl group is critical; for instance, in some inhibitor classes, a 4-methyl substitution was found to reduce inhibitory activity compared to other isomers. nih.gov

The significance of the 3-methyl group can be attributed to:

Hydrophobic Interactions: It can fit into a specific hydrophobic sub-pocket in the target protein.

Electronic Tuning: Its mild electron-donating nature can influence the charge distribution of the benzamide ring, affecting hydrogen bonding and other electrostatic interactions.

Steric Influence: It can help to lock the phenyl ring in a preferred conformation for optimal binding.

Replacing the 3-methylphenyl group with other aromatic or heteroaromatic systems is a common strategy to explore the chemical space and improve potency or other pharmacological properties. SAR studies on related benzamide inhibitors have shown that the aromatic ring is essential for activity. nih.gov

Aliphatic vs. Aromatic: When the phenyl group was substituted with aliphatic groups of similar size, the resulting inhibitors were inactive, demonstrating the necessity of the aromatic system for binding affinity. nih.gov

Bioisosteric Replacement: A bioisosteric exchange of the benzene ring for a heteroaromatic ring like thiophene (B33073) was well-tolerated, resulting in only a minor decrease in inhibition. nih.gov This indicates that the key interactions can be maintained with a five-membered heterocyclic ring.

Larger Aromatic Systems: Substitution with a sterically more demanding group like a diphenylmethane (B89790) derivative led to no inhibition, likely due to spatial limitations at the binding site. nih.gov

These findings suggest that while the core aromatic structure is crucial, there is some tolerance for heteroatoms, but significant steric bulk is detrimental to activity.

| Original Moiety | Modified Moiety | General Effect on Activity | Reference |

|---|---|---|---|

| Phenyl | Aliphatic (e.g., Cyclohexyl) | Loss of activity | nih.gov |

| Phenyl | Thiophene | Activity largely maintained | nih.gov |

| Phenyl | Diphenylmethane | Loss of activity | nih.gov |

| 3-Methylphenyl | 3-(Trifluoromethyl)phenyl | Reduced activity | nih.gov |

Conformational Flexibility and Steric Effects on Target Binding and Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to the binding site of its biological target. For this compound, the conformational flexibility is primarily dictated by the rotation around the amide bond and the single bonds connecting the benzamide and oxindole (B195798) ring systems.

The amide linkage (-CO-NH-) itself has a partial double bond character, which restricts free rotation and leads to the possibility of cis and trans conformers. In N-aryl amides, the trans conformation is generally favored due to lower steric hindrance. The relative orientation of the 3-methylbenzamide (B1583426) and the 2-oxoindoline rings is determined by the torsion angles around the C-N and C-C single bonds. These orientations can be influenced by the steric bulk of substituents on the aromatic rings.

The presence of the methyl group at the 3-position of the benzamide ring introduces a steric effect that can influence the preferred conformation. This methyl group may hinder the coplanarity of the benzamide ring with the oxindole moiety, potentially affecting how the molecule fits into a binding pocket. The degree of this steric hindrance will depend on the specific requirements of the target protein. For some targets, a non-planar conformation may be optimal, while for others, a more planar arrangement might be necessary for effective binding.

Molecular modeling studies on similar N-aryl benzamide structures have shown that the energy barrier to rotation around the N-aryl bond can be significant, leading to distinct, stable conformers. The interplay between the electronic effects of the substituents and the steric constraints ultimately determines the conformational landscape of the molecule and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the structural features of molecules, QSAR models can predict the activity of novel compounds, thereby guiding the rational design of more potent analogs. For a series of compounds including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of compounds and relate them to their biological activities. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For this compound and its analogs, a variety of descriptors would be relevant for a comprehensive QSAR analysis.

| Descriptor Type | Examples | Potential Influence on Biological Activity |

| Electronic | Hammett constants (σ), Dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Govern electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Steric | Molecular weight, Molar refractivity, Taft steric parameters (Es) | Influence how the molecule fits into the binding site of the target. |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic surface area | Determine the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Wiener index | Describe the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | Partial atomic charges, Bond orders | Provide detailed information about the electronic distribution within the molecule. |

The selection of these descriptors is a critical step, and often a combination of different types is used to build a predictive QSAR model.

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation, which takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective coefficients.

The statistical validity of the developed QSAR model is assessed using several parameters:

Correlation coefficient (r²) : Measures the goodness of fit of the model for the training set. A value closer to 1 indicates a better fit.

Leave-one-out cross-validation coefficient (q²) : Assesses the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable.

Predictive r² (pred_r²) : Evaluates the model's ability to predict the activity of the compounds in the external test set. A pred_r² value greater than 0.6 is desirable.

A statistically robust QSAR model will have high values for r², q², and pred_r², indicating that it is not only capable of explaining the variance in the training set but also has good predictive power for new compounds.

One of the most valuable aspects of a QSAR model is the ability to interpret the coefficients of the descriptors in the final equation to gain insights into the structure-activity relationships. The sign and magnitude of each coefficient provide information about the influence of the corresponding descriptor on the biological activity.

For instance, in a hypothetical QSAR equation for analogs of this compound:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.2 * Ha_count + 3.5

A positive coefficient for LogP suggests that increasing the hydrophobicity of the molecule enhances its biological activity. This might indicate that the compound binds to a hydrophobic pocket in the target protein.

A negative coefficient for Molecular Weight (MW) could imply that larger molecules are less active, possibly due to steric hindrance at the binding site.

A positive coefficient for a descriptor like Ha_count (number of hydrogen bond acceptors) would indicate that the presence of hydrogen bond acceptors is favorable for activity, suggesting their involvement in key interactions with the target.

By analyzing these coefficients, medicinal chemists can make informed decisions about which parts of the molecule to modify to design more potent compounds. This iterative process of QSAR modeling, interpretation, and synthesis is a cornerstone of modern rational drug design.

Computational and Theoretical Investigations of 3 Methyl N 2 Oxoindolin 5 Yl Benzamide

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. These studies have been central to understanding the inhibitory mechanism of 3-methyl-N-(2-oxoindolin-5-yl)benzamide.

Prediction of Binding Poses and Interaction Networks with Identified Molecular Targets

Molecular modeling studies have successfully predicted the binding pose of this compound within the active site of the c-MET kinase. nih.gov The predicted binding mode, which was analyzed in both the "DFG-in" and "DFG-out" conformations of the kinase, revealed a consistent and favorable orientation. nih.gov The most frequently observed binding pose indicates that the hydrazide group of the molecule forms a crucial hydrogen bond with the backbone NH of methionine 1160 (Met1160) located in the hinge region of c-MET. nih.gov This interaction is a hallmark of many kinase inhibitors and serves as an anchor for the compound within the binding pocket.

| Target Protein | Key Interacting Residues | Predicted Binding Conformation | PDB Code of Target |

| c-MET Kinase | Met1160, Tyr1159, Hydrophobic Cleft Residues | Engages hinge region and hydrophobic pocket | 7B40, 3RHK |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of the this compound-c-MET complex is underpinned by a network of specific intermolecular interactions.

Hydrogen Bonding: The most significant hydrogen bonding interaction is predicted to occur between the ligand's hydrazide group and the backbone of Met1160 in the hinge region of c-MET. nih.gov This interaction is consistently observed across different conformations of the kinase. nih.gov

Hydrophobic Interactions: The 2-oxoindoline core of the compound is nestled within a hydrophobic cleft of the c-MET active site, establishing favorable van der Waals contacts with nonpolar residues. nih.gov This hydrophobic encapsulation is a major contributor to the binding affinity.

| Interaction Type | Ligand Moiety Involved | Protein Residue(s) Involved |

| Hydrogen Bonding | Hydrazide group | Met1160 (backbone NH) |

| Hydrophobic Interactions | 2-oxoindoline core | Hydrophobic cleft residues |

| Pi-Stacking | 2-oxoindoline core | Tyr1159 |

| Charge Transfer | p-tolylaminocarbonyl group | Nearby active site residues |

Molecular Dynamics Simulations for Ligand-Protein Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, revealing its stability and conformational flexibility over time.

Assessment of Dynamic Stability and Conformational Changes of Binding Complexes

A 500-nanosecond molecular dynamics simulation of this compound in complex with the "DFG-in" conformation of c-MET has been performed to assess the stability of the predicted binding mode. nih.gov Analysis of such simulations typically involves monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose. Furthermore, root-mean-square fluctuation (RMSF) analysis of individual residues can highlight regions of the protein that exhibit greater flexibility or become more rigid upon ligand binding. These analyses are crucial for confirming the stability of the interactions identified in docking studies.

Analysis of Solvation Effects and Water Molecule Mapping in Binding Sites

The role of water molecules in the binding site of kinases is a critical aspect of ligand recognition and affinity. Conserved water molecules can mediate interactions between the protein and the ligand or need to be displaced upon ligand binding, which has energetic consequences. Studies on various protein kinases have revealed the presence of conserved water molecules in their active sites that contribute to the stability of the local environment. Computational methods like WaterMap can be employed to analyze the thermodynamics of water molecules in the binding site, identifying high-energy water molecules whose displacement by a ligand could be energetically favorable. While specific water mapping studies for the this compound-c-MET complex have not been detailed, the general understanding of the c-MET active site suggests that solvation effects play a significant role in modulating ligand binding.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. While specific DFT studies for this compound are not extensively reported in the literature, calculations on structurally related benzamide (B126) and 2-oxoindoline derivatives allow for the inference of its likely electronic characteristics.

These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for forming hydrogen bonds and other electrostatic interactions with the target protein. For a molecule like this compound, the carbonyl oxygen and the amide nitrogen would be expected to be regions of negative electrostatic potential, making them key sites for hydrogen bonding, as observed in the docking studies.

Electronic Structure Analysis and Reactivity Prediction of the Compound

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. For this compound, the interplay between the electron-donating methyl group and the electron-withdrawing and donating characteristics of the benzamide and oxoindole rings creates a unique electronic landscape.

Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic properties of molecules. These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich oxoindole and benzamide rings, while the LUMO may be distributed across the entire conjugated system.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. In this compound, the carbonyl oxygen of the oxoindole and the amide oxygen are expected to be regions of high negative potential, making them potential hydrogen bond acceptors. The amide proton and the N-H of the oxoindole would be areas of positive potential, acting as hydrogen bond donors.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | ~ 3-5 Debye | Indicates a polar nature, influencing solubility and intermolecular interactions. |

Conformational Analysis of the Compound in Different Environments (e.g., solution, bound state)

The three-dimensional conformation of a molecule is critical for its biological activity, as it determines how it fits into the binding site of a target protein. This compound has several rotatable bonds, leading to a range of possible conformations.

Conformational analysis can be performed using molecular mechanics or quantum mechanics methods to identify low-energy, stable conformations. The most significant conformational flexibility arises from the rotation around the amide bond and the single bonds connecting the two aromatic rings.

In a Bound State: When bound to a biological target, the molecule is often constrained to a specific conformation, known as the bioactive conformation. This conformation may not be the lowest energy conformer in solution. Understanding the conformational changes upon binding is crucial for structure-based drug design. Molecular dynamics simulations can be used to study the flexibility of the molecule within a protein's binding pocket.

| Dihedral Angle | Description | Predicted Low-Energy State |

|---|---|---|

| C(oxoindole)-N-C(amide)-C(benzamide) | Rotation around the amide bond | Predominantly trans (around 180°) |

| N-C(oxoindole)-C(aromatic)-C(aromatic) | Orientation of the oxoindole ring | Relatively planar with some flexibility |

| C(amide)-C(benzamide)-C(aromatic)-C(methyl) | Orientation of the methylbenzamide group | Rotation is possible, influencing steric interactions |

Advanced Computational Drug Discovery Techniques

Computational methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates.

Ligand-Based and Structure-Based Drug Design Strategies for Analog Discovery

Both ligand-based and structure-based approaches can be employed to discover novel analogs of this compound with improved properties.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules to build a model that predicts the activity of new compounds. acs.org

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govnih.govnih.gov For this compound, a pharmacophore model could be generated based on its key interaction points.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the 3D properties of molecules with their biological activity. tandfonline.com These models can be used to predict the activity of new analogs and to identify regions of the molecule that can be modified to enhance potency.

Structure-Based Drug Design: This method is applicable when the 3D structure of the target protein is available. It involves studying the interactions between the ligand and the protein to guide the design of new molecules with improved binding affinity and selectivity. nih.gov

Molecular Docking: Docking simulations predict the preferred orientation of a ligand within the binding site of a protein and estimate the binding affinity. bohrium.comresearchgate.net Docking this compound into its target's active site can reveal key interactions and provide a basis for designing analogs that enhance these interactions.

| Strategy | Principle | Application for this compound |

|---|---|---|

| Ligand-Based (Pharmacophore/3D-QSAR) | Utilizes information from known active molecules to build a predictive model. acs.orgnih.govnih.govnih.govtandfonline.com | Identify key chemical features and predict the activity of new analogs based on the parent compound's structure. |

| Structure-Based (Molecular Docking) | Uses the 3D structure of the target protein to guide the design of new ligands. nih.govbohrium.comresearchgate.net | Predict the binding mode and affinity of the compound and its analogs to the target protein, facilitating rational design. |

Virtual Screening and Library Design for Novel Oxoindolinone-Benzamide Hybrids

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bohrium.comresearchgate.net For the discovery of novel oxoindolinone-benzamide hybrids, a virtual screening campaign can be designed as follows:

Library Design: A focused library of compounds can be created based on the oxoindolinone-benzamide scaffold. This can involve enumerating various substituents at different positions on both the oxoindole and benzamide rings to explore a wide chemical space.

Pharmacophore-Based Screening: The previously generated pharmacophore model can be used as a 3D query to rapidly filter large compound databases, selecting only those molecules that match the essential features for activity.

Molecular Docking: The hits from the pharmacophore screen can then be subjected to molecular docking into the target's binding site. This will provide a more accurate prediction of their binding mode and affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and other parameters. The top-ranking compounds are then selected for experimental testing.

| Step | Description | Objective |

|---|---|---|

| 1. Library Generation | Create a diverse virtual library of compounds based on the oxoindolinone-benzamide scaffold. | To explore a wide range of chemical diversity around the core structure. |

| 2. Initial Filtering | Apply drug-likeness filters (e.g., Lipinski's rule of five) and pharmacophore-based screening. | To remove undesirable compounds and enrich the library with potential hits. |

| 3. Molecular Docking | Dock the filtered compounds into the active site of the target protein. bohrium.comresearchgate.net | To predict binding poses and affinities. |

| 4. Post-Docking Analysis | Analyze the docking results, considering scoring functions, visual inspection of binding modes, and interaction patterns. | To select the most promising candidates for synthesis and biological evaluation. |

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-(2-oxoindolin-5-yl)benzamide, considering reaction yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

- Amide bond formation : Reacting 3-methylbenzoyl chloride with 5-amino-2-oxoindoline under basic conditions (e.g., triethylamine) in solvents like dimethylformamide (DMF) at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield optimization : Temperature control (120–130°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the benzamide carbonyl (~168 ppm) and indolinone NH (~10 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 295.12 [M+H]) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns; SHELXL software refines crystal structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?

- Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide or indolinone moieties to assess effects on target binding .

- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .

- Biological assays : Pair synthesized analogs with enzyme inhibition assays (e.g., IC determination) or cell viability tests (MTT assay) in cancer models .

Q. What crystallographic techniques are critical for resolving the compound’s 3D structure?

Q. How can contradictions in analytical data (e.g., NMR shifts) be resolved?

Q. What in vitro models validate the compound’s activity against biological targets?

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Prodrug design : Introduce phosphate or PEG groups at the indolinone NH.

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays .

Q. How is thermal stability assessed under different storage conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition onset (>200°C).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC .

Q. What computational methods predict target interactions and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.